REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.II.[I:16](O)(=O)(=O)=O>C(O)(=O)C>[I:16][C:9]1[CH:8]=[CH:7][C:6]2[C:5]3[C:13](=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH2:12][C:11]=2[CH:10]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at 80° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in toluene
|
Type
|
WASH
|
Details
|
washed with 5% sodium hydrogen sulphite(to remove excess iodine)
|
Type
|
CONCENTRATION
|
Details
|
The toluene solution was concentrated under vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2CC3=CC=CC=C3C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 644.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |